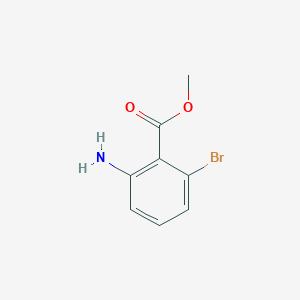

Methyl 2-amino-6-bromobenzoate

説明

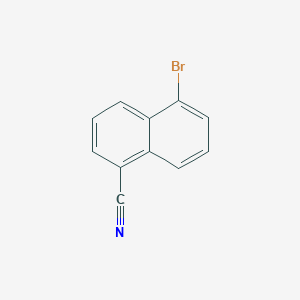

Methyl 2-amino-6-bromobenzoate is a chemical compound with the formula C8H8BrNO2 . It has been used in various applications, including as a potential PqsD inhibitor against pseudomonas aeruginosa infections .

Synthesis Analysis

The synthesis of Methyl 2-amino-6-bromobenzoate involves a procedure similar to that described in Example 4b, starting with 5-bromo-2H-3,1-benzoxazine-2,4(1H)-dione . The title compound was obtained (86.7%) as a yellow oil .Molecular Structure Analysis

The molecules of Methyl 2-amino-6-bromobenzoate are linked by N-H…O bonds and consist of zigzag chains running along the b-axis direction .Chemical Reactions Analysis

Methyl 2-amino-6-bromobenzoate may be used in the synthesis of various compounds, including methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate and methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate .Physical And Chemical Properties Analysis

Methyl 2-amino-6-bromobenzoate is a light yellow liquid . It has a molecular weight of 230.06 . The boiling point is 252 - 254 °C / 485.6 - 489.2 °F at 760 mmHg .科学的研究の応用

Application in Microbiology

Scientific Field

Summary of the Application

Methyl 2-amino-5-bromobenzoate has been identified as a potential PqsD inhibitor against Pseudomonas aeruginosa infections . Pseudomonas aeruginosa is a common bacterium that can cause disease in animals, including humans. It is found in soil, water, skin flora, and most man-made environments throughout the world.

Methods of Application

While the exact methods of application are not specified in the sources, typically, potential inhibitors like Methyl 2-amino-5-bromobenzoate would be tested in vitro (in a controlled lab environment outside of a living organism) against the target bacterium. The compound would be introduced to a culture of the bacteria to observe its effects.

Results or Outcomes

The sources do not provide specific results or outcomes for this application. However, the identification of Methyl 2-amino-5-bromobenzoate as a potential PqsD inhibitor suggests that it may have shown promise in preliminary testing .

Application in Antiviral Research

Scientific Field

Summary of the Application

Methyl 2-amino-5-bromobenzoate is also used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors . Hepatitis C is a viral infection that causes liver inflammation, sometimes leading to serious liver damage.

Methods of Application

As with the microbiology application, the exact methods of application are not specified in the sources. However, in antiviral research, potential inhibitors would typically be tested in vitro against the target virus. The compound would be introduced to a culture of the virus to observe its effects.

Results or Outcomes

The sources do not provide specific results or outcomes for this application. However, the use of Methyl 2-amino-5-bromobenzoate in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors suggests that it may play a role in the development of potential treatments for hepatitis C .

Application in Organic Synthesis

Scientific Field

Summary of the Application

Methyl 2-amino-6-bromobenzoate is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a wide range of organic compounds.

Methods of Application

The specific methods of application can vary widely depending on the target compound being synthesized. Typically, it would involve a series of chemical reactions under controlled conditions.

Results or Outcomes

The outcomes can also vary widely, but the goal is typically to produce a specific organic compound with high yield and purity .

Application in Drug Delivery Systems

Scientific Field

Summary of the Application

Methyl 2-amino-6-bromobenzoate has been used in the preparation of metal-organic frameworks (MOFs) for drug delivery systems . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Methods of Application

The compound is used in the synthesis of the MOFs, which are then loaded with the drug to be delivered. The MOFs can be designed to release the drug in a controlled manner when introduced into the body .

Results or Outcomes

The use of Methyl 2-amino-6-bromobenzoate in the preparation of MOFs for drug delivery systems suggests that it may play a role in the development of potential treatments for various diseases .

Application in the Synthesis of Pyrroles

Scientific Field

Summary of the Application

Methyl 2-amino-5-bromobenzoate may be used in the synthesis of methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate . Pyrroles are a class of organic compounds that are widely used in pharmaceuticals and natural product synthesis.

Results or Outcomes

Application in the Synthesis of Quinazolinones

Scientific Field

Summary of the Application

Methyl 2-amino-5-bromobenzoate may be used in the synthesis of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one . Quinazolinones are a class of organic compounds that have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

特性

IUPAC Name |

methyl 2-amino-6-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOMFJKQWUJOMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596580 | |

| Record name | Methyl 2-amino-6-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-6-bromobenzoate | |

CAS RN |

135484-78-5 | |

| Record name | Methyl 2-amino-6-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B189770.png)

![tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate](/img/structure/B189784.png)